3-fluoro-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide
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Overview
Description
3-fluoro-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. Kinase inhibitors are crucial in the treatment of various cancers and other diseases where kinase signaling pathways are dysregulated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine core.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other suitable reagents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving appropriate amine precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
3-fluoro-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-fluoro-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide involves its role as a kinase inhibitor. Kinases are enzymes that phosphorylate proteins, which can activate or deactivate various signaling pathways. This compound inhibits the activity of specific kinases by binding to their active sites, preventing the phosphorylation of target proteins. This inhibition can lead to the modulation of cellular processes such as proliferation, apoptosis, and metabolism .
Comparison with Similar Compounds
Similar Compounds
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also act as kinase inhibitors and have been studied for their potential in cancer therapy.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds, such as those with chlorine or bromine atoms, exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
3-fluoro-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide is unique due to the presence of the fluorine atom, which can enhance its binding affinity and selectivity for specific kinases. The fluorine atom can also improve the compound’s metabolic stability and pharmacokinetic properties, making it a promising candidate for further development in drug discovery .
Properties
Molecular Formula |
C11H12FN5O |
---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
3-fluoro-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C11H12FN5O/c12-11(10(13)18)2-4-17(5-11)9-7-1-3-14-8(7)15-6-16-9/h1,3,6H,2,4-5H2,(H2,13,18)(H,14,15,16) |
InChI Key |
SPQBPXCZDAESJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C(=O)N)F)C2=NC=NC3=C2C=CN3 |
Origin of Product |
United States |
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